molecular formula C9H5FO2 B2595897 2-Ethynyl-5-fluorobenzoic acid CAS No. 1850860-05-7

2-Ethynyl-5-fluorobenzoic acid

Cat. No.: B2595897
CAS No.: 1850860-05-7
M. Wt: 164.135
InChI Key: XXIWXLVXPIGTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynyl-5-fluorobenzoic acid is an organic compound with the molecular formula C9H5FO2 and a molecular weight of 164.14 g/mol It is characterized by the presence of an ethynyl group and a fluorine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where an ethynyl group is introduced to a halogenated benzoic acid derivative . The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an organic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of 2-ethynyl-5-fluorobenzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-fluorobenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Ethynyl-5-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-ethynyl-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethynyl-5-fluorobenzoic acid is unique due to the presence of both an ethynyl group and a fluorine atom on the benzoic acid core. This combination imparts distinct chemical properties, such as enhanced reactivity and potential for diverse applications in scientific research .

Biological Activity

2-Ethynyl-5-fluorobenzoic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

  • Chemical Formula : C9H7F O2
  • Molecular Weight : 168.15 g/mol
  • CAS Registry Number : 446-08-2

This compound exhibits biological activity primarily through its ability to inhibit key metabolic pathways. It acts as an antimetabolite, particularly affecting the tryptophan biosynthesis pathway in various organisms. This inhibition can be leveraged in both therapeutic and agricultural contexts.

Antimicrobial Activity

Research indicates that this compound has demonstrated effectiveness against certain bacterial strains. For instance, studies have shown that it can inhibit the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antibacterial agents.

Insecticidal Properties

The compound has also been evaluated for its insecticidal properties, particularly against mosquito larvae. In studies involving Aedes aegypti, the primary vector for several viral diseases, this compound exhibited significant larvicidal activity. The compound's LC50 (lethal concentration for 50% of the population) values were found to be comparable to those of established insecticides, indicating its potential as a new insecticide formulation.

CompoundLC50 (μM)Reference
This compound30.0 ± 3.5
Temephos<10.0

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 15 μg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Insect Larvicidal Activity

A recent study assessed the larvicidal effects of this compound on Aedes aegypti. The compound displayed an LC50 value of approximately 30 μM after a 24-hour exposure period, demonstrating promising efficacy compared to traditional insecticides like temephos.

Toxicity and Safety Profile

While the biological activities of this compound are noteworthy, understanding its toxicity is crucial for safe application. Preliminary studies suggest that at concentrations used for biological activity, the compound exhibits low cytotoxicity towards human cells, which is essential for potential therapeutic applications.

Properties

IUPAC Name

2-ethynyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c1-2-6-3-4-7(10)5-8(6)9(11)12/h1,3-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXIWXLVXPIGTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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